2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the tert-butylphenyl and ethyl groups. The final steps involve the formation of the indole moiety and the acetohydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including batch reactors and continuous flow systems, could be adapted for its production .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings .
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide .
Uniqueness
What sets 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide apart is its unique combination of functional groups and structural features. The presence of the triazole ring, tert-butylphenyl group, and indole moiety provides a distinct chemical profile that can lead to unique biological and chemical properties .
Properties
Molecular Formula |
C24H26N6O2S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C24H26N6O2S/c1-5-30-21(15-10-12-16(13-11-15)24(2,3)4)28-29-23(30)33-14-19(31)26-27-20-17-8-6-7-9-18(17)25-22(20)32/h6-13,25,32H,5,14H2,1-4H3 |
InChI Key |
XDUHNYCBXXUDAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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